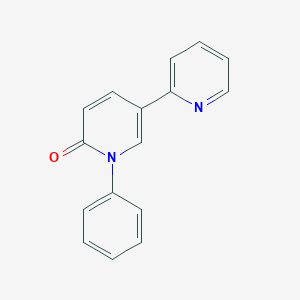

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

Overview

Description

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, which can serve as hydrogen bond donors and acceptors. Its structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug design.

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, also known as Perampanel , is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

Perampanel acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular calcium ion concentration , thereby reducing neuronal excitation .

Biochemical Pathways

Perampanel affects the upstream regulatory pathways of GluA1 phosphorylation, including protein kinase C (PKC), Ca2±calmodulin-dependent protein kinase II (CAMKII), protein kinase A (PKA), extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and protein phosphatase (PP) 1, PP2A, and PP2B . These molecules mediate GluA1 phosphorylations, which regulate AMPA receptor functionality .

Pharmacokinetics

After oral ingestion, Perampanel is rapidly absorbed with Tmax values of 0.5–2.5 h and has a bioavailability of 100% . It undergoes extensive metabolism in the liver, via primary oxidation and sequential glucuronidation, to form various metabolites none of which are pharmacologically active . Less than 0.12% of an administered dose is excreted as unchanged perampanel in urine . In the absence of enzyme-inducing antiseizure medications, plasma elimination half-life values in adults are 48 h .

Result of Action

Perampanel has been shown to reduce the frequency of focal-onset seizures and primary generalized tonic seizures in people with epilepsy . It effectively inhibits spontaneous seizure activities . It enhances phospho (p)-GluA1-S831 and -S845 ratios (phosphoprotein/total protein), while it reduces GluA1 expression .

Action Environment

The efficacy and stability of Perampanel can be influenced by various environmental factors such as the presence of other drugs. For instance, the presence of enzyme-inducing antiseizure medications like carbamazepine can decrease the half-life values of Perampanel . Therefore, the drug-drug interactions and the patient’s overall health condition can significantly impact the action of Perampanel.

Biochemical Analysis

Biochemical Properties

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one interacts with several enzymes and proteins. It inhibits AMPA-induced increases in intracellular calcium ion concentration . This compound also interacts with protein kinase C (PKC), Ca2±calmodulin-dependent protein kinase II (CAMKII), protein kinase A (PKA), extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and protein phosphatase (PP) 1, PP2A, and PP2B .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In epileptic rats, it effectively inhibited spontaneous seizure activities .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one typically involves condensation reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired pyridinone derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinone compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridinyl structure and exhibit various biological activities, including antifibrotic and antimicrobial properties.

N-(Pyridin-2-yl)amides: These compounds also contain a pyridinyl moiety and are known for their anti-inflammatory and anticancer activities.

Uniqueness

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific interaction with AMPA receptors, which sets it apart from other pyridinone derivatives. Its ability to modulate synaptic transmission and neuronal activity makes it a valuable compound in the development of antiepileptic drugs .

Properties

IUPAC Name |

1-phenyl-5-pyridin-2-ylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBMGQOABUXDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610094 | |

| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381725-50-4 | |

| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-5-pyridin-2-ylpyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

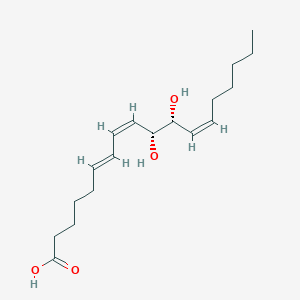

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

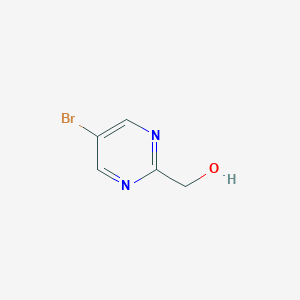

![[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B49375.png)

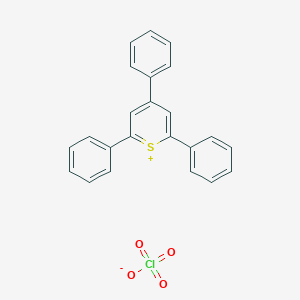

![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)